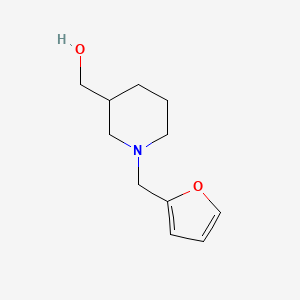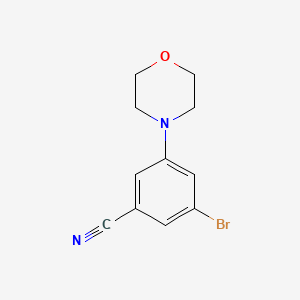
3-Bromo-5-morpholinobenzonitrile
Übersicht
Beschreibung
3-Bromo-5-morpholinobenzonitrile is a chemical compound with the molecular formula C11H11BrN2O . It is a white to yellow solid and is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed using Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the searched resources, it’s worth noting that brominated compounds often undergo reactions such as Suzuki cross-coupling .Physical And Chemical Properties Analysis
This compound has a molecular weight of 267.13 g/mol . It is a white to yellow solid . It should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Various Compounds
3-Bromo-5-morpholinobenzonitrile is significant in the synthesis of various compounds, particularly in the field of organic chemistry. For instance, it has been used in the synthesis of different inhibitors and derivatives. In one study, a compound similar to this compound was synthesized and identified as an important intermediate in PI3K/mTOR inhibitors, demonstrating its potential in drug development (Lei et al., 2015).
Reactions with Secondary Dialkylamines
Reactions involving this compound and secondary dialkylamines like pyrrolidine and morpholine have been extensively studied. These reactions typically yield amino-substituted derivatives, indicating the compound's utility in producing a variety of chemically diverse molecules (Kalogirou & Koutentis, 2014).
Synthesis of Heterocycles
The compound plays a vital role in the synthesis of heterocycles, a class of organic compounds with wide applications, including pharmaceuticals and agrochemicals. A study showed its use in the synthesis of several heterocycles through reactions with different reagents (Abdelhamid & Shiaty, 1988).
Development of Novel Morpholine Derivatives
Research on this compound has led to the development of new morpholine derivatives. These derivatives are significant in various chemical syntheses and potential applications in drug discovery (D’hooghe et al., 2006).
Contribution to Antimicrobial Research
It's also found its application in antimicrobial research. A study demonstrated the synthesis of fused pyran derivatives with a 2-morpholinoquinoline nucleus, which were then evaluated for antimicrobial activity, indicating the role of this compound in developing new antimicrobial agents (Makawana et al., 2011).
Photodynamic Therapy Applications
In the field of photodynamic therapy, a form of cancer treatment, derivatives of this compound have been synthesized and evaluated for their therapeutic potential. This highlights its importance in the development of new cancer therapies (Magaela et al., 2022).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-bromo-5-morpholin-4-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c12-10-5-9(8-13)6-11(7-10)14-1-3-15-4-2-14/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTGYUCAEDJNMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=CC(=C2)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301286329 | |
| Record name | 3-Bromo-5-(4-morpholinyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301286329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1129540-92-6 | |
| Record name | 3-Bromo-5-(4-morpholinyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1129540-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-(4-morpholinyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301286329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

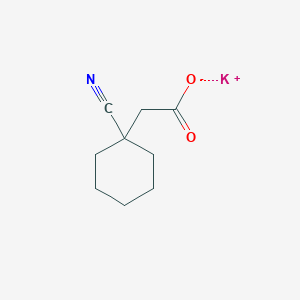

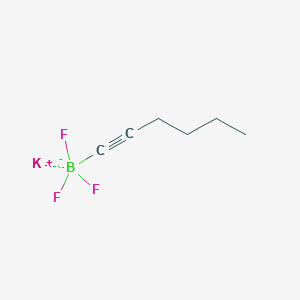
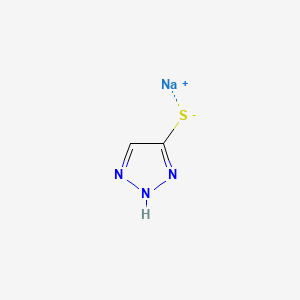
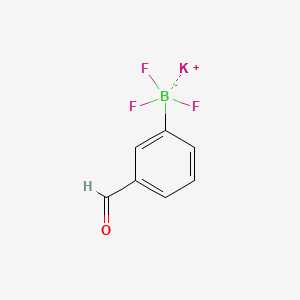


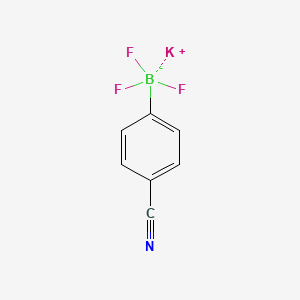
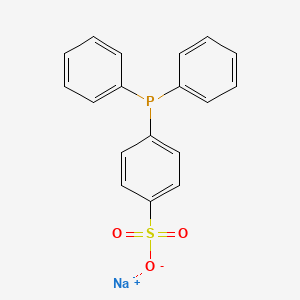
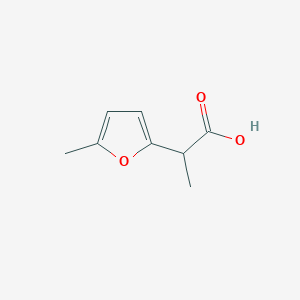
![1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-4-ol](/img/structure/B1371549.png)

